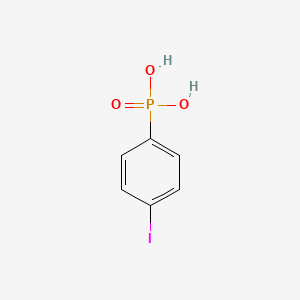

(4-Iodophenyl)phosphonic acid

Übersicht

Beschreibung

“(4-Iodophenyl)phosphonic acid” is a type of organophosphorus compound . It is used as a macroinitiator for polymerization . The molecule is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom .

Synthesis Analysis

The synthesis of phosphonic acids can be achieved through various methods. These include the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure (a two-step reaction that involves bromotrimethylsilane followed by methanolysis) .

Molecular Structure Analysis

The molecular formula of “this compound” is C6H6IO3P . It has an average mass of 283.988 Da and a monoisotopic mass of 283.909912 Da .

Chemical Reactions Analysis

Phosphonic acids, including “this compound”, play a significant role in separation science and technology. Their unique and versatile properties, such as variable oxidation states, multivalence, asymmetry, and metal-binding properties, enable selective separations through different mechanisms .

Physical and Chemical Properties Analysis

“this compound” has a density of 2.2±0.1 g/cm3, a boiling point of 411.2±47.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has a molar refractivity of 49.5±0.4 cm3, a polar surface area of 67 Å2, and a molar volume of 130.8±5.0 cm3 .

Wissenschaftliche Forschungsanwendungen

1. Chemical Synthesis and Functionalization

Phosphonic acids, including (4-Iodophenyl)phosphonic acid, are crucial in various chemical syntheses due to their structural similarity to phosphate moieties and their coordination or supramolecular properties. These acids are utilized in the synthesis of hybrid materials, functionalization of surfaces, and in the design of supramolecular materials (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

2. Material Science and Engineering

In material science, this compound derivatives have been used to create polymeric electrolyte membranes for fuel cell applications, demonstrating excellent thermal and oxidative stability (Liu, Robertson, Guiver, Shi, Navessin, & Holdcroft, 2006). Additionally, microporous materials utilizing bisphosphonates have been synthesized for specific surface areas and acid properties, relevant in catalysis and material chemistry (Gómez-Alcántara, Cabeza, Moreno-Real, Aranda, & Clearfield, 2006).

3. Electronics and Optoelectronics

Phosphonic acids are increasingly used in the development of organic electronic devices, photovoltaic cells, and (opto)electronic devices due to their ability to modify surface and interface properties in hybrid or composite materials (Guerrero, Alauzun, Granier, Laurencin, & Mutin, 2013).

4. Medicinal Chemistry

In medicinal chemistry, the structural motif of aminophosphonic acids, which includes derivatives of this compound, has been explored for its broad impact on physiological and pathological processes. These compounds are known for enzyme inhibition and have applications ranging from agrochemistry to medicine (Mucha, Kafarski, & Berlicki, 2011).

5. Environmental and Agricultural Applications

Phosphonic acids, like this compound, have been used in environmental and agricultural contexts, particularly in the production of broad specificity antibodies against organophosphorus pesticides, demonstrating their utility in biosensor assays and analytical applications (Alcocer, Dillon, Manning, Doyen, Lee, Daly, O’Kennedy, & Morgan, 2000).

Wirkmechanismus

Target of Action

(4-Iodophenyl)phosphonic acid is a complex compound with a molecular formula of CHIOP Phosphonic acids and their derivatives are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This suggests that this compound could interact with various enzymes and proteins within the cell.

Mode of Action

Phosphonic acids are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This suggests that this compound could interact with its targets, leading to changes in their function and potentially inhibiting their activity.

Biochemical Pathways

Phosphonic acids and their derivatives are known to potentially inhibit metabolic enzymes . This suggests that this compound could affect various metabolic pathways within the cell, leading to downstream effects on cellular function and metabolism.

Pharmacokinetics

The hydrophilic nature of phosphonic acids, such as this compound, could influence its bioavailability and pharmacokinetic properties .

Result of Action

Given its potential to inhibit metabolic enzymes , it could lead to changes in cellular metabolism and function.

Safety and Hazards

Zukünftige Richtungen

While the specific future directions for “(4-Iodophenyl)phosphonic acid” are not mentioned in the search results, phosphorus-containing compounds, including phosphonic acids, have found use in numerous fields, especially chemistry and biochemistry . Their valorization could significantly augment the viability of lignocellulose biorefineries .

Biochemische Analyse

Biochemical Properties

(4-Iodophenyl)phosphonic acid, like other phosphonic acids, can act as bioisosteric groups . Bioisosteres are substituents or functional groups which induce similar biological responses . Phosphonic acids and their derivatives have been found to play key roles in many different areas of life science .

Cellular Effects

Phosphonic acids have been shown to interact with interfacial iodine in co-evaporated perovskites . This interaction can substantially shift organic incorporation rates and initial perovskite crystal growth .

Molecular Mechanism

This replacement leads to more stable analogues of phosphate esters .

Temporal Effects in Laboratory Settings

Phosphonic acids are known to be involved in a substantial portion of metabolism, including pathways leading to nucleotides and oligonucleotides, carbohydrates, isoprenoids and steroids, and phosphorylated proteins .

Metabolic Pathways

Phosphonic acids, including this compound, are involved in various metabolic pathways. They play significant roles in nature and pervade the living world . They are important intermediates in carbohydrate metabolism, in the formation of nucleotides and their assembly into RNA and DNA, and in steroid fabrication and protein lipidation through the isoprenoid biosynthesis pathways .

Subcellular Localization

Protein subcellular localization refers to the spatial distribution of different proteins inside a cell . Understanding the functions of proteins, which are highly correlated to their native locations inside the cell, is crucial to comprehend various cellular processes .

Eigenschaften

IUPAC Name |

(4-iodophenyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IO3P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYQBKVHXNUMJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1P(=O)(O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50300981 | |

| Record name | (4-iodophenyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4042-59-5 | |

| Record name | NSC140273 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-iodophenyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride](/img/structure/B1655595.png)

![2-[2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl]isoindole-1,3-dione](/img/structure/B1655596.png)

![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-](/img/structure/B1655598.png)

![[5-(3-Fluorophenyl)furan-2-yl]methanamine](/img/structure/B1655604.png)

![4-Chloro[1,1'-biphenyl]-2,5-dione](/img/structure/B1655605.png)